molecular formula C5H6N2O B13095037 3-Methylpyridazin-4-ol

3-Methylpyridazin-4-ol

Cat. No.: B13095037
M. Wt: 110.11 g/mol
InChI Key: YRRZHZAAEMEVIR-UHFFFAOYSA-N
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Description

3-Methylpyridazin-4-ol (CAS: Not explicitly listed in provided evidence) is a heterocyclic organic compound featuring a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted with a methyl group at position 3 and a hydroxyl group at position 4 (Figure 1). The hydroxyl group imparts polarity and hydrogen-bonding capability, influencing solubility and reactivity, while the methyl group enhances lipophilicity. This compound is of interest in medicinal chemistry and agrochemical research due to the pyridazine scaffold’s prevalence in bioactive molecules, though specific applications for this derivative require further exploration.

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

3-methyl-1H-pyridazin-4-one

InChI

InChI=1S/C5H6N2O/c1-4-5(8)2-3-6-7-4/h2-3H,1H3,(H,6,8)

InChI Key

YRRZHZAAEMEVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyridazin-4-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridazin-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridazinone derivatives.

    Reduction: Hydrogenated pyridazine compounds.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

3-Methylpyridazin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyridazin-4-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine derivatives exhibit diverse physicochemical and biological properties depending on substituent type and position. Below, 3-Methylpyridazin-4-ol is compared to three analogues:

4-Methylpyridazin-3-ol

  • Structural Difference : Methyl and hydroxyl groups are transposed (methyl at position 4, hydroxyl at position 3).
  • Impact: Acidity: The hydroxyl group’s acidity is influenced by the methyl group’s electron-donating effects. Solubility: The positional swap may alter hydrogen-bonding networks, affecting aqueous solubility.

Pyridazin-4-ol

  • Structural Difference : Lacks the methyl group at position 3.
  • Impact :
    • Lipophilicity : The absence of the methyl group reduces logP, increasing hydrophilicity.
    • Reactivity : The unsubstituted position 3 may facilitate electrophilic substitution reactions, unlike the sterically hindered this compound.

3-Methylpyridin-4-ol

  • Structural Difference : Pyridine ring (one nitrogen) instead of pyridazine (two nitrogens).
  • Impact :
    • Basicity : Pyridazine’s second nitrogen reduces electron density, making this compound less basic than its pyridine analogue.
    • Biological Activity : Pyridazine derivatives often exhibit distinct binding affinities due to altered dipole moments and hydrogen-bonding patterns.

Data Table: Key Properties of Selected Pyridazine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility (mg/mL) pKa (Hydroxyl)
This compound C₅H₆N₂O 110.11 ~180 (est.) Moderate (10–50) ~8.2
4-Methylpyridazin-3-ol C₅H₆N₂O 110.11 ~175 (est.) Moderate (10–50) ~8.5
Pyridazin-4-ol C₄H₄N₂O 96.09 >200 High (>100) ~7.9
3-Methylpyridin-4-ol C₆H₇NO 109.12 ~190 Low (<10) ~10.1

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